molecular formula C18H14FN3O3 B1450827 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol CAS No. 574745-76-9

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol

Cat. No. B1450827
M. Wt: 339.3 g/mol
InChI Key: BNDMWBMVOITFQA-UHFFFAOYSA-N
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Patent
US07268230B2

Procedure details

A suspension of 7-benzyloxy-4-(4-fluoro-2-methylindol-5-yloxy)-6-methoxyquinazoline (8.2 g, 19.1 mmol), ammonium formate (12 g, 190 mmol) in DMF (50 ml) containing 10% palladium on carbon (2 g) was stirred at ambient temperature for 1.5 hours. The mixture was diluted with ethyl acetate and filtered over diatomaceous earth A solid precipitated out of the filtrate. The solid was filtered off. The filtrate was washed with aqueous sodium hydrogen carbonate, followed by brine and dried over magnesium sulphate. The volatiles were removed under vacuum. The residual solid was combined with the solid previously isolated from the filtrate and was then triturated with acetonitrile under cooling. The precipitate was filtered, washed with acetonitrile followed by diethyl ether and dried under vacuum to give 4-(4-fluoro-2-methylindol-5-yloxy)-7-hydroxy-6-methoxyquinazoline (6.48 g, quant.).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([O:19][C:20]3[C:21]([F:30])=[C:22]4[C:26](=[CH:27][CH:28]=3)[NH:25][C:24]([CH3:29])=[CH:23]4)=[N:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:31][CH3:32])C1C=CC=CC=1.C([O-])=O.[NH4+]>CN(C=O)C.[Pd].C(OCC)(=O)C>[F:30][C:21]1[C:20]([O:19][C:13]2[C:12]3[C:17](=[CH:18][C:9]([OH:8])=[C:10]([O:31][CH3:32])[CH:11]=3)[N:16]=[CH:15][N:14]=2)=[CH:28][CH:27]=[C:26]2[C:22]=1[CH:23]=[C:24]([CH3:29])[NH:25]2 |f:1.2|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(=NC=NC2=C1)OC=1C(=C2C=C(NC2=CC1)C)F)OC
Name
Quantity
12 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over diatomaceous earth A solid
CUSTOM
Type
CUSTOM
Details
precipitated out of the filtrate
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
The filtrate was washed with aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
CUSTOM
Type
CUSTOM
Details
previously isolated from the filtrate
CUSTOM
Type
CUSTOM
Details
was then triturated with acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=C2C=C(NC2=CC=C1OC1=NC=NC2=CC(=C(C=C12)OC)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.48 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.